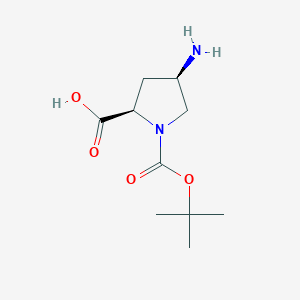

(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWRIVZIPSHUOR-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564612 | |

| Record name | (4R)-4-Amino-1-(tert-butoxycarbonyl)-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132622-98-1 | |

| Record name | (4R)-4-Amino-1-(tert-butoxycarbonyl)-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid: A Cornerstone for Constrained Scaffolds in Drug Discovery

This guide provides an in-depth technical overview of (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylic acid (CAS 132622-98-1), a pivotal chiral building block for researchers, medicinal chemists, and drug development professionals. Its unique stereochemistry and bifunctional nature make it an invaluable tool for introducing conformational rigidity into peptides and small molecules, thereby enhancing target affinity, selectivity, and metabolic stability.

Core Molecular Properties and Specifications

This compound is a synthetic, non-proteinogenic amino acid derivative. The molecule features a pyrrolidine ring, a common motif in bioactive compounds, with a carboxylic acid at the 2-position and an amino group at the 4-position. The nitrogen of the pyrrolidine ring is protected by a tert-butyloxycarbonyl (Boc) group, which allows for selective chemical manipulation at the other functional sites.

The defined cis stereochemistry between the C2-carboxylic acid and the C4-amino group provides a distinct spatial arrangement, crucial for its application as a constrained scaffold in drug design.[1] This conformational restriction is a key strategy used to improve the pharmacological properties of therapeutic candidates.[1]

Physicochemical & Structural Data

| Property | Value | Source(s) |

| CAS Number | 132622-98-1 | [2][3] |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [2] |

| Molecular Weight | 230.26 g/mol | [2] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 263-264 °C | [2] |

| Density | 1.232 g/cm³ | [2] |

| IUPAC Name | (2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | [3] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CN | [3] |

| MDL Number | MFCD08704542 | [2] |

Spectroscopic Characterization Profile

While comprehensive, publicly available spectral data sets for this specific intermediate are limited, the expected spectroscopic signatures can be predicted based on its structure. Researchers should anticipate the following key features for verification. Vendor-supplied data may be available upon request from suppliers like Ambeed.[4]

-

¹H NMR: Expected signals include a singlet for the Boc group protons (~1.4 ppm), multiplets for the pyrrolidine ring protons (2.0-4.5 ppm), and signals for the carboxylic acid and amine protons, which may be broad and exchangeable depending on the solvent.

-

¹³C NMR: Key resonances would include the Boc carbonyl carbon (~155 ppm), the carboxylic acid carbonyl (~175 ppm), the quaternary carbon of the Boc group (~80 ppm), and distinct signals for the carbons of the pyrrolidine ring.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), N-H stretching of the amine (~3300-3500 cm⁻¹), C=O stretching of the Boc-carbamate (~1680-1700 cm⁻¹) and the carboxylic acid (~1700-1725 cm⁻¹).

-

Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ would be observed at m/z 231.13.

Solubility, Stability, and Handling

Solubility Profile: As a zwitterionic amino acid derivative with a significant hydrophobic Boc group, its solubility profile is mixed.

-

Soluble: Polar aprotic solvents such as DMSO and DMF.

-

Sparingly Soluble: Water and alcohols (e.g., methanol, ethanol). The solubility of the parent compound, L-proline, is high in water, but the Boc group on the title compound reduces its aqueous solubility.[5]

-

Insoluble: Nonpolar organic solvents like hexanes and diethyl ether.

Storage and Stability: The compound is stable under standard laboratory conditions. For long-term storage, it is recommended to keep the material in a tightly sealed container at 2-8°C .[2]

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three distinct functional groups: the Boc-protected ring nitrogen, the free C4-amine, and the C2-carboxylic acid. This trifunctional nature allows for a range of selective transformations, making it a versatile synthetic intermediate.

Caption: Key reactive sites and associated transformations.

Boc Group Deprotection

The Boc group is a robust protecting group stable to a wide range of conditions but is readily cleaved under strong acidic conditions. This is the most common and critical reaction involving the pyrrolidine nitrogen.

Causality: The mechanism involves protonation of the carbamate oxygen by a strong acid, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free secondary amine as its corresponding salt.[6][7]

Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

-

Dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

-

Cool the solution to 0°C in an ice bath.

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

-

The resulting residue, the TFA salt of the deprotected amine, can be used directly or neutralized by washing with a saturated aqueous solution of NaHCO₃ during an aqueous workup.

Amide Bond Formation (Peptide Coupling)

The C2-carboxylic acid and the C4-amine are readily available for amide bond formation, a cornerstone of its utility in synthesizing peptidomimetics and other complex molecules.

Causality: Standard peptide coupling reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group. This activated intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond. Additives like HOBt or HOAt are often used to suppress side reactions and minimize racemization.[8]

Experimental Protocol: HATU-Mediated Amide Coupling This protocol details the coupling of the C2-carboxylic acid with a primary amine. A similar protocol would be used for acylating the C4-amine, where the roles of the starting material and incoming nucleophile are reversed.

-

In an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.2 eq) to the reaction mixture.

-

Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product via silica gel column chromatography.[9]

Applications in Drug Discovery and Development

The rigid pyrrolidine scaffold of this molecule is a privileged structure in medicinal chemistry. Its primary application is as a constrained building block in the synthesis of enzyme inhibitors and receptor ligands.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

A prominent application of the aminopyrrolidine scaffold is in the development of DPP-4 inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes.[10][11] DPP-4 inhibitors work by preventing the degradation of incretin hormones like GLP-1, thereby enhancing glucose-dependent insulin secretion.[11]

While not all DPP-4 inhibitors contain this exact building block, the synthesis of several "gliptins" relies on related chiral aminopyrrolidine or aminopiperidine cores to interact with the active site of the DPP-4 enzyme. The synthesis of the once-weekly DPP-4 inhibitor Omarigliptin (MK-3102) showcases the utility of a related functionalized pyrrolidine core, which is assembled via reductive amination and subsequent deprotection steps.[6][12][13] The constrained nature of the ring is critical for achieving high potency and selectivity.

Caption: Role of the aminopyrrolidine scaffold in DPP-4 inhibitor design.

Other Therapeutic Areas

The unique stereochemistry and constrained nature of this building block make it a valuable component in the synthesis of:

-

Protease Inhibitors: Particularly for viral proteases (e.g., HCV) where precise orientation of functional groups is necessary for binding to the enzyme's active site.[2]

-

Anticancer and Antiviral Agents: Used to create peptidomimetics with improved cell permeability and resistance to enzymatic degradation.[2]

-

Neurological Disorders: The un-Boc'd parent scaffold has been investigated for its activity as an agonist at metabotropic glutamate receptors (mGluRs), highlighting its potential in neuroscience research.

Conclusion

This compound is more than just a synthetic intermediate; it is a strategic tool for medicinal chemists. By providing a conformationally restricted and stereochemically defined scaffold, it enables the design of drug candidates with superior pharmacological profiles. Its predictable reactivity allows for its seamless integration into complex synthetic routes, particularly in the construction of peptidomimetics and enzyme inhibitors. As the demand for more selective and stable therapeutics grows, the importance of such precisely engineered building blocks in the drug discovery pipeline will continue to increase.

References

-

MySkinRecipes. This compound. [Link]

-

Biftu, T., et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. [Link]

-

Feng, J., et al. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development. [Link]

-

MySkinRecipes. This compound (Thai Language). [Link]

- Google Patents. CN105399744A - Synthetic method for omarigliptin.

-

PubMed. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

Organic Syntheses. α-Arylation of N-Boc Pyrrolidine. [Link]

- Google Patents.

-

Wikipedia. Discovery and development of dipeptidyl peptidase-4 inhibitors. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Park, C-M., et al. (2015). Recent development of peptide coupling reagents in organic synthesis. Molecules and Cells. [Link]

-

PubMed. Therapeutic potential of dipeptidyl peptidase-IV inhibitors in patients with diabetes mellitus. [Link]

-

PubChem. (2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. [Link]

-

National Center for Biotechnology Information. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

-

Chongqing Chemdad Co., Ltd. (2s,4r)-fmoc-4-amino-1-boc-pyrrolidine-2-carboxylic acid. [Link]

-

National Center for Biotechnology Information. Dipeptidyl Peptidase IV (DPP IV) Inhibitors. [Link]

-

ResearchGate. Solubility and Thermodynamic Properties of (2 S )-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | C10H18N2O4 | CID 14842628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 132622-98-1 | this compound | Pyrrolidines | Ambeed.com [ambeed.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid: Structure, Stereochemistry, and Application

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid is a synthetic, conformationally constrained amino acid analog of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine framework, combined with precisely defined stereochemistry at the C2 and C4 positions, offers a powerful tool for designing peptidomimetics and other structured molecules with enhanced biological activity, selectivity, and metabolic stability. This guide provides a comprehensive analysis of its molecular structure, the critical role of its stereochemistry and N-Boc protecting group, robust protocols for its characterization, and its applications as a chiral building block in modern pharmaceutical research.

Introduction: The Value of Conformational Constraint

In the dynamic landscape of drug discovery, the ability to control the three-dimensional shape of a molecule is paramount. Unstructured peptide chains often suffer from poor metabolic stability and low receptor affinity due to their conformational flexibility. This compound addresses this challenge directly. By incorporating a five-membered pyrrolidine ring, it serves as a rigid scaffold that mimics or induces specific secondary structures, such as β-turns, in peptide sequences. This pre-organization reduces the entropic penalty of binding to a biological target, often leading to a significant increase in potency and selectivity. This molecule is particularly valuable as a chiral building block for protease inhibitors, antiviral agents, and anticancer compounds where precise stereochemical control is critical for efficacy[1].

Molecular Structure and Stereochemical Landscape

The unique properties of this compound are a direct consequence of its intricate three-dimensional architecture. A thorough understanding requires an analysis of the pyrrolidine ring pucker, the absolute configuration of its stereocenters, and the influence of the bulky tert-butyloxycarbonyl (Boc) protecting group.

Pyrrolidine Ring Pucker

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: the "endo" and "exo" states (also described as "down" and "up" puckers, respectively)[2]. The preferred conformation is dictated by the nature and stereochemistry of the substituents on the ring. For 4-substituted prolines, an electron-withdrawing group at the 4R position, such as the amino group in our molecule of interest, strongly favors an exo ring pucker[2][3]. This preference has profound implications for the overall shape of the molecule and how it presents its functional groups for interaction with biological targets. The exo pucker is associated with a more compact dihedral angle (ϕ) and is known to stabilize polyproline II (PPII) helix conformations, which are crucial in protein-protein interactions[2][4].

Absolute Stereochemistry: The (2R,4R) Configuration

The molecule possesses two chiral centers at the C2 and C4 positions, both with an 'R' absolute configuration.

-

C2 (Carboxylic Acid): The (2R) configuration places the carboxylic acid group in a specific spatial orientation relative to the ring.

-

C4 (Amino Group): The (4R) configuration positions the amino group trans to the carboxylic acid. This trans relationship is fundamental to its utility as a scaffold, influencing the vectoral projection of side chains when incorporated into a larger molecule.

This specific diastereomer is distinct from its (2S,4R), (2R,4S), and (2S,4S) counterparts, each of which possesses a unique conformational landscape and, therefore, different biological activities.

The Role of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in peptide synthesis[5][6]. Its function here is twofold:

-

Chemical Orthogonality: It protects the pyrrolidine ring's secondary amine (N1) from participating in unwanted reactions during peptide coupling or other synthetic transformations[7]. The Boc group is stable under a wide range of conditions but can be selectively and cleanly removed with moderate acids, such as trifluoroacetic acid (TFA)[5][8][9].

-

Conformational Influence: As a sterically demanding group, the Boc moiety influences the rotational barrier around the C-N bond and can further bias the ring's conformational preferences, locking it into a more defined state.

The interplay between the ring pucker, the absolute stereochemistry of the substituents, and the bulky N-Boc group defines the molecule's precise three-dimensional structure.

Physicochemical and Spectroscopic Data

Accurate characterization is the cornerstone of chemical research. The following data provides a baseline for the identification and quality control of this compound.

| Property | Value | Source |

| CAS Number | 132622-98-1 | [10] |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [1][10] |

| Molecular Weight | 230.26 g/mol | [1][10] |

| Melting Point | 263-264 °C | [1] |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in water, methanol | Generic |

Note: Physical properties such as melting point can vary slightly between batches and based on purity.

Experimental Protocols for Structural Verification

A multi-technique, self-validating approach is essential to unambiguously confirm the structure and stereochemical integrity of the compound.

Workflow for Unambiguous Characterization

The following workflow illustrates a robust, field-proven methodology for structural verification, combining spectroscopic and chromatographic techniques.

Protocol: ¹H NMR Spectroscopy

Causality: Proton NMR is the primary tool for confirming the covalent structure and assessing the diastereomeric purity. The chemical shifts and coupling constants of the pyrrolidine ring protons are highly sensitive to the ring's pucker and the relative orientation of its substituents.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Record the spectrum with sufficient scans to achieve a high signal-to-noise ratio.

-

Interpretation:

-

Boc Group: Expect a large singlet at approximately 1.4 ppm, integrating to 9 protons.

-

Pyrrolidine Ring Protons: Expect a series of complex multiplets between ~2.0 and 4.5 ppm. The specific coupling patterns are diagnostic of the trans relationship between the C2 and C4 substituents and the preferred ring conformation. The presence of a single set of signals confirms high diastereomeric purity.

-

C2-H and C4-H: The protons at the stereocenters will appear as distinct multiplets. 2D NMR techniques (e.g., COSY, HSQC) are invaluable for definitive assignment.

-

Protocol: Chiral Chromatography

Causality: While NMR confirms the relative stereochemistry (diastereomeric purity), it cannot distinguish between a pair of enantiomers. Chiral chromatography is the gold standard for determining enantiomeric purity (e.p.) or enantiomeric excess (e.e.).

Methodology:

-

Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak® series). Method development is often required to find the optimal column and mobile phase.

-

Mobile Phase: A typical mobile phase might consist of a mixture of heptane/isopropanol or supercritical CO₂/methanol for SFC.

-

Sample Preparation: Dissolve a small amount of the material in the mobile phase. The carboxylic acid may need to be derivatized (e.g., as a methyl ester) for better peak shape and resolution on some columns[11].

-

Analysis: Inject the sample and monitor the elution profile with a UV detector. The presence of a single peak confirms high enantiomeric purity. The unwanted enantiomer, if present, will elute at a different retention time.

Applications in Drug Development

The unique structural features of this compound make it a highly sought-after building block in medicinal chemistry.

-

Peptidomimetics: Its primary use is in the synthesis of peptide analogs where it can induce or stabilize β-turn structures, which are critical for molecular recognition in many biological processes[12].

-

Enzyme Inhibitors: It serves as a chiral scaffold in the design of potent and selective inhibitors, particularly for proteases (e.g., DPP-4 inhibitors for diabetes) and other enzyme classes where stereochemistry dictates binding affinity[1].

-

Targeted Therapeutics: The rigid framework allows for the precise positioning of pharmacophoric groups, aiding in the design of targeted therapies for cancer and neurological disorders[12][13]. The defined structure can improve bioavailability and reduce off-target effects compared to more flexible analogs.

Conclusion

This compound is more than a simple synthetic building block; it is a sophisticated tool for molecular design. Its value is derived from a confluence of features: a conformationally restricted pyrrolidine ring, precisely defined (2R,4R) stereochemistry that dictates a specific three-dimensional shape, and a chemically versatile Boc-protecting group. For researchers in drug development, a deep understanding of this molecule's stereochemical landscape is not merely academic—it is the key to unlocking its full potential in the rational design of next-generation therapeutics with enhanced potency, selectivity, and pharmacological profiles.

References

-

Jensen, K.J. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047:65-80. Available from: [Link]

-

Watkins, A.M. et al. (2018). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. PubMed Central, PMC6005470. Available from: [Link]

-

ResearchGate. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2013). Available from: [Link]

-

Verma, S. et al. (2020). Conformational landscape of substituted prolines. PubMed Central, PMC6964893. Available from: [Link]

-

LibreTexts Chemistry. 26.7: Peptide Synthesis. (2024). Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

ResearchGate. The conformational dependence of the proline ring on the fluorination at position 4. (2024). Available from: [Link]

-

Shoulders, M.D. & Raines, R.T. (2011). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed Central, PMC3081692. Available from: [Link]

-

Raines Lab, MIT. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (2016). Available from: [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). Available from: [Link]

-

PubChem. (2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. Available from: [Link]

-

Chem-Space. (2R,4R)-4-AMINO-1-BOC-PYRROLIDINE-2-CARBOXYLIC ACID METHYL ESTER-HCl. Available from: [Link]

-

UFP. (2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid. Available from: [Link]

-

PubChem. (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid. Available from: [Link]

-

MySkinRecipes (Thai). This compound. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. (2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | C10H18N2O4 | CID 14842628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. guidechem.com [guidechem.com]

- 12. jk-sci.com [jk-sci.com]

- 13. chemimpex.com [chemimpex.com]

A Technical Guide to the Solubility Determination of (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic Acid

Introduction: Understanding the Molecule and Its Significance

(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid, conformationally constrained framework is crucial for designing molecules with precise three-dimensional orientations, which can lead to enhanced biological activity and selectivity for therapeutic targets. The presence of the tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and the free carboxylic acid and amino groups at positions 2 and 4, respectively, allows for versatile synthetic manipulations in the construction of complex molecules, including peptide mimics and novel heterocyclic compounds.

The aqueous and organic solubility of this intermediate is a critical parameter that influences its handling, reactivity, and purification during synthesis, as well as its formulation potential in later-stage drug development. A thorough understanding of its solubility profile is therefore essential for researchers and process chemists. This guide provides a comprehensive overview of the theoretical considerations and a detailed experimental protocol for the accurate determination of the solubility of this compound.

Physicochemical Properties and Their Influence on Solubility

A molecule's solubility is governed by its physicochemical properties and its interactions with the solvent. For this compound, the key features are:

-

Zwitterionic Potential: Like other amino acids, this molecule possesses both a basic amino group and an acidic carboxylic acid group. In aqueous solutions, it can exist as a zwitterion, where the amino group is protonated and the carboxylic acid is deprotonated. This zwitterionic character significantly influences its solubility in polar protic solvents like water and its response to changes in pH.

-

Boc Protecting Group: The bulky and lipophilic tert-butoxycarbonyl (Boc) group introduces a significant nonpolar character to the molecule. This can enhance its solubility in organic solvents but may reduce its aqueous solubility compared to the unprotected parent amino acid.

-

Hydrogen Bonding: The presence of the amino and carboxylic acid groups allows for hydrogen bonding with protic solvents, which is a primary driver of solubility in water and alcohols.

Based on these features, the solubility of this compound is expected to be highly dependent on the solvent's polarity and pH.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H18N2O4 | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

| XLogP3 | -2.3 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

The negative XLogP3 value suggests a preference for hydrophilic environments, indicating that the compound is likely to have appreciable aqueous solubility.

Experimental Determination of Equilibrium Solubility: A Self-Validating Protocol

The most reliable method for determining the solubility of a compound is the shake-flask method, which measures the equilibrium solubility. This involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantifying the concentration of the dissolved compound in the supernatant.

Causality Behind Experimental Choices

-

Shake-Flask Method: This "gold standard" approach is chosen because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited one.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is critical for reproducibility and relevance to standard laboratory or physiological conditions.

-

Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. This is determined empirically by measuring the concentration at different time points until it plateaus.

-

pH Control (for aqueous solutions): Due to the zwitterionic nature of the compound, its aqueous solubility is expected to be pH-dependent. Using a series of buffers across a relevant pH range (e.g., 2 to 10) is essential to map out the solubility profile.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantification of small molecules. It offers high sensitivity, selectivity, and accuracy. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used for even greater sensitivity and specificity if needed.[]

Experimental Workflow Diagram

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation of Standard Solutions for HPLC Calibration: a. Accurately prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile). b. Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected solubility range.

-

HPLC Method Development and Validation: a. Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities or degradants. A C18 column is a good starting point. b. The mobile phase could consist of a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). c. Validate the method for linearity, accuracy, and precision using the prepared calibration standards.

-

Solubility Experiment Setup: a. For each solvent to be tested (e.g., water, phosphate-buffered saline at pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, dichloromethane), add an excess amount of the solid compound to a series of vials (in triplicate for each solvent). "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point could be 20-50 mg in 1-2 mL of solvent. b. Seal the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a predetermined time to ensure equilibrium is reached (e.g., 48 hours). To validate this, a preliminary experiment can be run where samples are taken at 24, 48, and 72 hours to confirm that the concentration in solution does not increase after 48 hours.

-

Sample Processing: a. After equilibration, allow the vials to stand for a short period to allow the bulk of the solid to settle. b. Carefully withdraw an aliquot of the supernatant. c. To remove any remaining undissolved solids, centrifuge the aliquot at high speed (e.g., 10,000 x g for 10 minutes). d. Filter the resulting supernatant through a 0.22 µm syringe filter that is compatible with the solvent used. This step is critical to ensure only the dissolved compound is analyzed.

-

Quantification: a. Accurately dilute the filtered supernatant with the HPLC mobile phase to bring the concentration within the range of the calibration curve. b. Inject the diluted samples onto the validated HPLC system. c. Determine the concentration of the compound in the diluted samples by comparing the peak areas to the calibration curve.

-

Calculation of Solubility: a. Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor. b. The average of the triplicate measurements for each solvent is reported as the equilibrium solubility.

Self-Validating System and Trustworthiness

This protocol incorporates several self-validating checks to ensure the trustworthiness of the results:

-

Visual Confirmation of Excess Solid: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

-

Equilibrium Confirmation: The preliminary time-course experiment validates that the chosen agitation time is sufficient to reach equilibrium.

-

Triplicate Measurements: Running each experiment in triplicate allows for the calculation of the mean and standard deviation, providing a measure of the precision of the results.

-

Validated Analytical Method: Using a validated HPLC method ensures that the quantification of the dissolved compound is accurate and reliable.

Data Presentation

While specific pre-existing data is not available, the results from the described protocol should be presented in a clear and concise table.

Table 2: Example Solubility Data Table for this compound at 25 °C

| Solvent/Buffer | pH | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |

| Deionized Water | ~6-7 | Experimental Value | Calculated Value |

| 0.1 N HCl | 1.0 | Experimental Value | Calculated Value |

| Phosphate Buffer | 2.0 | Experimental Value | Calculated Value |

| Acetate Buffer | 4.5 | Experimental Value | Calculated Value |

| Phosphate Buffer | 7.4 | Experimental Value | Calculated Value |

| Carbonate Buffer | 10.0 | Experimental Value | Calculated Value |

| Ethanol | N/A | Experimental Value | Calculated Value |

| Methanol | N/A | Experimental Value | Calculated Value |

| Dichloromethane | N/A | Experimental Value | Calculated Value |

Logical Relationships in Solubility Determination

The following diagram illustrates the logical flow and dependencies in establishing a reliable solubility value.

Caption: Logical flow for a self-validating solubility study.

Conclusion

References

-

PubChem. (n.d.). (2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link][1]

-

U.S. Food and Drug Administration. (2017). BCS Methodology: Solubility, Permeability & Dissolution. FDA. Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. AxisPharm. Retrieved from [Link][3]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO. Retrieved from [Link][4]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link][5]

Sources

- 1. (2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | C10H18N2O4 | CID 14842628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

A Comprehensive Technical Guide to (2R,4R)-N-Boc-cis-4-amino-D-proline: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of (2R,4R)-N-Boc-cis-4-amino-D-proline, a pivotal building block in modern medicinal chemistry. We will explore its chemical identity, synthesis, and critical role as a constrained proline analogue in the development of novel therapeutics.

Nomenclature and Identification

Precise identification of chemical entities is fundamental. (2R,4R)-N-Boc-cis-4-amino-D-proline is known by several names, and understanding these synonyms is crucial for effective literature and database searches. The stereochemistry—(2R,4R) and the cis relationship between the carboxyl group at C2 and the amino group at C4—is a defining structural feature.

The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for the α-amino group of amino acids, essential for controlled, stepwise peptide synthesis.[1]

| Identifier | Value |

| IUPAC Name | (2R,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid |

| CAS Number | 132622-78-7[2] |

| Molecular Formula | C10H18N2O4[2] |

| Molecular Weight | 230.26 g/mol |

| Common Synonyms | (4R)-1-Boc-4-amino-D-proline, Boc-cis-4-amino-D-proline |

Caption: Key identifiers for (2R,4R)-N-Boc-cis-4-amino-D-proline.

The Role of Proline Analogues in Drug Design

Proline is unique among the 20 proteinogenic amino acids due to its cyclic structure, which incorporates the backbone nitrogen into a pyrrolidine ring. This feature imparts significant conformational rigidity, making proline a classical "breaker" of secondary structures like α-helices and β-sheets, while often promoting turns and loops.[3]

The development of proline analogues is a key strategy in medicinal chemistry for several reasons:

-

Conformational Constraint: Modifying the proline ring introduces specific steric and stereoelectronic effects, further restricting the peptide backbone's flexibility. This can lock a peptide therapeutic into its bioactive conformation, enhancing potency and selectivity.[4][5]

-

Metabolic Stability: The rigid structure can protect against enzymatic degradation, improving the pharmacokinetic profile of a drug candidate.

-

Structural Diversity: Introducing functional groups, such as the 4-amino group in our topic compound, provides new vectors for chemical modification, allowing for the synthesis of branched peptides or the attachment of other moieties.[6][7]

Over the past 15 years, more than 15 drugs approved by the FDA contain proline analogues, highlighting their importance in modern drug discovery.[8]

Synthesis and Chemical Reactivity

The synthesis of stereochemically pure substituted prolines is a non-trivial challenge. The target molecule, (2R,4R)-N-Boc-cis-4-amino-D-proline, is typically derived from a precursor like cis-4-hydroxy-D-proline.[9] A common synthetic strategy involves the protection of the ring nitrogen, followed by stereospecific modification of the hydroxyl group at the C4 position.

A generalized synthetic workflow can be visualized as follows:

Caption: Generalized synthetic pathway from a hydroxyproline precursor.

Causality Behind Experimental Choices:

-

Boc Protection: The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the basic and nucleophilic conditions required for subsequent steps and its ease of removal under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA).[1][10] The reaction typically uses di-tert-butyl dicarbonate ((Boc)₂O) and a base.[11][12]

-

SN2 Displacement: The key step to introduce the nitrogen functionality is a nucleophilic substitution (SN2) reaction. This requires converting the hydroxyl group into a better leaving group (like a mesylate or tosylate). The SN2 reaction with an azide nucleophile proceeds with an inversion of stereochemistry at the C4 position, which is critical for obtaining the desired (4R) configuration from a (4S)-hydroxy precursor.

-

Reduction: The final step is the reduction of the azide group to a primary amine, commonly achieved through catalytic hydrogenation, which is a clean and efficient method.

Core Applications in Research and Development

(2R,4R)-N-Boc-cis-4-amino-D-proline is a valuable building block for creating complex peptides and peptidomimetics.

Solid-Phase Peptide Synthesis (SPPS)

The primary application is in solid-phase peptide synthesis (SPPS), a cornerstone of peptide drug discovery. The Boc group protects the ring nitrogen, preventing it from participating in peptide bond formation until desired. The free carboxylic acid is available for coupling to a resin or the N-terminus of a growing peptide chain. The 4-amino group, if orthogonally protected (e.g., with Fmoc), can be used as an attachment point for creating branched or cyclic peptides.

Workflow for a Standard Boc-SPPS Cycle:

Caption: A typical cycle in Boc-based solid-phase peptide synthesis.

Synthesis of Conformationally Constrained Peptidomimetics

The rigid scaffold of this proline analogue is used to mimic or stabilize specific secondary structures, such as β-turns.[4] This is crucial for designing small molecule drugs that can effectively interact with protein targets like enzymes or receptors. The amino group at the 4-position can also be used to form isopeptide bonds, creating novel cyclic structures with unique pharmacological properties.[6]

Analytical Characterization

Ensuring the purity and structural integrity of (2R,4R)-N-Boc-cis-4-amino-D-proline is critical for its successful application. A combination of analytical techniques is employed.[13]

Standard Analytical Protocols:

| Technique | Purpose | Key Diagnostic Signals |

| ¹H NMR | Structural Elucidation | - Singlet at ~1.4 ppm (9H, Boc group).- Signals for pyrrolidine ring protons (confirming cis stereochemistry via coupling constants).- Signal for the α-proton at C2. |

| ¹³C NMR | Carbon Skeleton Confirmation | - Quaternary and methyl carbons of the Boc group.- Carbonyl carbon of the carbamate.- Distinct signals for the five carbons of the pyrrolidine ring. |

| HPLC | Purity Assessment | A single, sharp peak on a reverse-phase column indicates high purity. Chiral HPLC can be used to confirm enantiomeric purity. |

| Mass Spectrometry (MS) | Molecular Weight Verification | Detection of the molecular ion peak [M+H]⁺ or [M+Na]⁺ confirms the correct mass. |

Protocol: ¹H NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Insert the tube into the spectrometer. Lock, tune, and shim the instrument. Acquire a standard proton spectrum.

-

Processing & Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Calibrate the chemical shifts using the residual solvent peak. Integrate the signals and assign them to the protons in the structure to confirm its identity and purity.[13]

Conclusion

(2R,4R)-N-Boc-cis-4-amino-D-proline is more than just a chemical reagent; it is an enabling tool for sophisticated molecular design. Its unique, conformationally constrained structure, combined with the synthetic versatility afforded by the Boc protecting group and the C4-amino functionality, makes it an invaluable asset in the synthesis of advanced peptides, peptidomimetics, and other complex molecules. A thorough understanding of its properties, synthesis, and handling is essential for any scientist working at the forefront of drug discovery and development.

References

- Analytical Techniques for the Characterization of Boc-Protected Amino Acids. (n.d.). Benchchem.

- Understanding Boc protection and deprotection in peptide synthesis. (n.d.). Benchchem.

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

-

Mothes, C., Caumes, C., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. Retrieved from [Link]

-

Mollica, A., Pinnen, F., et al. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Molecules. Retrieved from [Link]

-

Properties, metabolisms, and applications of L-proline analogues. (2017). ResearchGate. Retrieved from [Link]

-

A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. (2021). National Institutes of Health. Retrieved from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

-

Boc-Pro-OH; N-Boc-L-proline; CAS 15761-39-4. (n.d.). AAPPTec. Retrieved from [Link]

-

Peptide Synthesis. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

BOC-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and Characterization of a Dipeptide Analogue. (n.d.). Scholars Research Library - Der Pharma Chemica. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. peptide.com [peptide.com]

- 4. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Proline Analogues in Drug Design: Current Trends and Future Prospects - Enamine [enamine.net]

- 9. cis-4-Hydroxy-D-proline 2584-71-6 [sigmaaldrich.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Constrained Proline Analogs: A Technical Guide to Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone, making it a critical residue in protein folding, structure, and recognition events. However, its inherent flexibility, primarily the cis-trans isomerization of the preceding peptide bond and the puckering of the pyrrolidine ring, can be a liability in drug design. This technical guide provides an in-depth exploration of constrained proline analogs, synthetic derivatives designed to lock the proline moiety into specific, biologically relevant conformations. We will delve into the rationale for their use, a systematic classification of their diverse structures, and their profound impact on biological activity. This guide will further detail their applications in enhancing peptide stability, targeting protein-protein interactions, and serving as key components in approved therapeutics. Finally, we will outline key experimental protocols for their synthesis and characterization, offering a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction: The Unique Role of Proline and the Rationale for Conformational Constraint

Proline stands apart from the other proteinogenic amino acids due to its secondary amine, where the side chain is cyclized back onto the backbone nitrogen.[1] This feature not only restricts the backbone dihedral angle (φ) to approximately -65° but also introduces a unique set of conformational equilibria that are pivotal to its biological function.[2][3]

Proline's Conformational Dichotomy: cis/trans Isomerism and Ring Pucker

The peptide bond preceding a proline residue (the Xaa-Pro bond) has a significantly lower energy barrier to cis-trans isomerization compared to other peptide bonds. While the trans conformation is still generally favored, the cis form can be present in substantial populations (up to 30%), a phenomenon that is often a rate-limiting step in protein folding and can be catalyzed by peptidyl-prolyl cis-trans isomerases (PPIases).[1]

Furthermore, the five-membered pyrrolidine ring is not planar and exists in two major puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker).[2] These two states, the cis/trans isomerization and the endo/exo pucker, are interconnected and collectively define the local conformation of the peptide chain.[2][3]

The Impact of Proline on Secondary Structures: β-turns and Polyproline Helices

Proline's conformational rigidity makes it a frequent component of β-turns, which are secondary structure motifs that reverse the direction of the polypeptide chain.[4] In particular, a cis-proline is a hallmark of the type VI β-turn.[4] The ability to stabilize this conformation through constrained analogs can lead to peptidomimetics with enhanced activity and metabolic stability.[4] Proline-rich sequences can also adopt a unique helical structure known as the polyproline II (PPII) helix, a left-handed helix that is crucial for many protein-protein interactions (PPIs), including those involving SH3, WW, and EVH1 domains.[5]

The Need for Rigidity: Enhancing Potency, Selectivity, and Metabolic Stability

The inherent flexibility of proline can be detrimental in drug design, leading to reduced binding affinity due to entropic penalties upon binding to a target. By incorporating constrained proline analogs, it is possible to pre-organize a peptide or small molecule into its bioactive conformation, thereby increasing potency and selectivity.[6] Moreover, the introduction of non-proteinogenic amino acids can enhance metabolic stability by reducing susceptibility to proteolytic degradation.[7]

A Systematic Classification of Constrained Proline Analogs

The diverse strategies to constrain the proline ring have led to a wide array of analogs, which can be broadly classified based on the nature of the modification.[8]

Ring-Substituted Prolines: Fine-Tuning Conformation and Physicochemical Properties

Substitutions on the pyrrolidine ring can impose steric and stereoelectronic effects that modulate both the ring pucker and the cis/trans amide bond equilibrium.[2]

4-substituted prolines are among the most well-studied analogs. The stereochemistry of the substituent at the C4 position has a profound impact on the ring pucker due to the gauche effect. For instance, (2S,4R)-4-hydroxyproline (Hyp) and (2S,4R)-4-fluoroproline (Flp) strongly favor a Cγ-exo ring pucker, which is crucial for the stability of the collagen triple helix.[9] The introduction of fluorine can also modulate the acidity and hydrogen bonding capacity of nearby functional groups.[10]

Substitutions at other positions of the ring also influence conformation. For example, 5-alkylprolines can sterically hinder the N-terminal residue, thereby increasing the population of the cis-amide conformer.[4] 3-hydroxyproline, in contrast to its 4-substituted counterpart, prefers an endo ring pucker, which can destabilize structures like the collagen triple helix.[11]

α-Substituted Prolines: Inducing Specific Backbone Conformations

Introducing a substituent at the α-carbon, such as a methyl group (α-MePro), creates a tetrasubstituted α-amino acid that significantly restricts the available conformational space.[12] This modification can stabilize specific secondary structures, such as the βI-turn, and generally disfavors the cis-amide conformation.[12]

Bicyclic and Fused Proline Analogs: Maximizing Conformational Restriction

Bridging the proline ring, for instance between the Cα and Cδ positions, creates bicyclic structures that offer an even higher degree of conformational constraint.[6] Examples include 2,5-alkaneprolines and methanoprolines, which contain a bridged methylene group.[6][13] These rigid scaffolds have found applications in peptidomimetics and as organocatalysts.[13]

Heterocyclic Proline Analogs: The Impact of Ring Heteroatoms (Oxa-, Thia-, Aza-prolines)

Replacing a carbon atom in the pyrrolidine ring with a heteroatom leads to analogs with altered electronic and conformational properties.

-

Oxaproline and Thioproline: These analogs can favor the cis-amide bond through favorable dipole-dipole interactions between the heterocyclic ring and the preceding carbonyl oxygen.[4]

-

Azaproline (azPro): The replacement of the Cα with a nitrogen atom strongly promotes the cis-amide conformation due to lone-pair repulsion between the α-nitrogen and the preceding carbonyl oxygen.[4][14] This makes azaproline an effective tool for mimicking type VI β-turns.[14]

Ring Size Homologues and Unsaturated Derivatives

Expanding or contracting the proline ring, or introducing unsaturation, provides further means to modulate the conformational landscape and biological activity of proline-containing peptides.[8]

Biological Activities and Therapeutic Applications

The ability to precisely control the conformation of proline has led to significant advances in various therapeutic areas.

Modulating Peptide and Protein Structure for Enhanced Stability

Collagen, the most abundant protein in mammals, derives its stability from a triple-helical structure composed of repeating Xaa-Yaa-Gly sequences, where Yaa is often (2S,4R)-4-hydroxyproline (Hyp).[9] The stability of the collagen triple helix is significantly enhanced by the incorporation of Hyp and its fluorinated analog, Flp.

| Analog | Dominant Ring Pucker | Stabilizing Effect | Thermodynamic Contribution |

| (Pro-Hyp(R)-Gly)₁₀ | Cγ-exo | Enthalpic | Increased hydration contributes to a larger enthalpy.[15] |

| (Pro-fPro(R)-Gly)₁₀ | Cγ-exo | Entropic | Reduced hydration leads to a smaller entropic cost of folding.[15] |

| (Pro-fPro(S)-Gly)₁₀ | Cγ-endo | Destabilizing | Unfavorable pucker for the Yaa position. |

This enhanced stability is attributed to a stereoelectronic effect, specifically the gauche effect, which preorganizes the pyrrolidine ring into the Cγ-exo pucker required for the triple helix.[9] Differential scanning calorimetry (DSC) studies have revealed that while both Hyp and Flp stabilize the triple helix, they do so through different thermodynamic mechanisms.[15] The stability of Hyp-containing collagen is primarily enthalpically driven, likely due to favorable hydration, whereas the hyperstability of Flp-containing collagen is entropically driven.[15]

Targeting Protein-Protein Interactions (PPIs)

Many PPIs are mediated by proline-rich motifs binding to specific recognition domains.[16] Constrained proline analogs are powerful tools for designing inhibitors of these interactions.

Domains such as SH3, WW, and EVH1 recognize proline-rich sequences that often adopt a polyproline II (PPII) helix. By replacing key proline residues with constrained analogs that mimic this conformation, it is possible to develop potent and selective inhibitors.[16] For example, a peptidomimetic inhibitor of Ena/VASP EVH1 domain interactions, developed using a modular approach with proline-mimicking chemical fragments, was shown to reduce the invasion of breast cancer cells.[16]

Enzyme Inhibition: Designing Potent and Selective Inhibitors

The conformational rigidity of constrained proline analogs makes them ideal building blocks for enzyme inhibitors, where a precise fit into the active site is crucial for high potency.

Over the past 15 years, more than 15 drugs containing proline analogs have been approved by the FDA, with five of these approvals occurring in the last three years alone.[17][18] A prominent recent example is Nirmatrelvir , the active component in Paxlovid, an antiviral drug used to treat COVID-19.[8] The constrained bicyclic proline analog in Nirmatrelvir plays a key role in orienting the molecule for optimal binding to the active site of the SARS-CoV-2 main protease.

Neuroprotective and Other Therapeutic Effects

Non-immunosuppressant ligands for the peptidyl-prolyl isomerase FKBP12 have demonstrated significant neuroprotective and neuroregenerative properties.[19] Aza-proline and aza-pipecolic acid analogs have been successfully developed as a new class of FKBP12 ligands, highlighting the therapeutic potential of these constrained analogs in neurological disorders.[19]

Experimental Protocols for Characterizing Constrained Proline Analogs

The successful application of constrained proline analogs relies on robust methods for their synthesis and characterization.

Synthesis of Constrained Proline Analogs: The "Proline Editing" Approach

A significant challenge in applying proline analogs has been the often lengthy and complex solution-phase synthesis required for each derivative.[20] The "proline editing" method offers a practical and versatile solid-phase approach to generate a diverse library of 4-substituted proline analogs.[3][20][21]

Step-by-Step Methodology:

-

Peptide Synthesis: A peptide is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS), incorporating an unprotected Fmoc-4R-hydroxyproline (Hyp) residue at the desired position.[20]

-

On-Resin Modification: With the peptide still attached to the solid support, the hydroxyl group of the Hyp residue is selectively modified.

-

For 4S-analogs (Sₙ2 reaction): a. The hydroxyl group is converted to a good leaving group, such as a sulfonate ester.[3][20] b. The sulfonate is then displaced with a nucleophile in an Sₙ2 reaction, resulting in inversion of stereochemistry at the C4 position.[3][20]

-

For 4R-analogs (Mitsunobu reaction): a. The Mitsunobu reaction is used to introduce a nucleophile with retention of stereochemistry at the C4 position.[21]

-

-

Cleavage and Deprotection: The modified peptide is cleaved from the resin and deprotected to yield the final product containing the desired 4-substituted proline analog.

Caption: Workflow for the "Proline Editing" method.

Conformational Analysis: NMR Spectroscopy and X-ray Crystallography

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of proline analogs in solution. Key parameters include:

-

NOE (Nuclear Overhauser Effect): The presence of a strong NOE between the CαH of a residue and the CδH of the following proline is indicative of a trans Xaa-Pro bond, while a strong NOE to the CαH of the proline indicates a cis bond.

-

¹³C Chemical Shifts: The chemical shifts of the Cβ and Cγ carbons of proline are sensitive to the cis/trans isomerization state.

-

³J Coupling Constants: These can provide information about the dihedral angles and the puckering of the pyrrolidine ring.

X-ray crystallography provides high-resolution structural information in the solid state, confirming the conformational preferences observed in solution.

Evaluation of Biological Activity

A suite of biophysical and biochemical assays is used to quantify the biological activity of peptides and small molecules containing constrained proline analogs.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Experimental Workflow:

-

Preparation: The target protein is placed in the sample cell, and the ligand (peptide with the proline analog) is loaded into the injection syringe. Both are in identical buffer solutions.

-

Titration: A series of small injections of the ligand into the protein solution is performed.

-

Data Acquisition: The heat change after each injection is measured.

-

Analysis: The data are fitted to a binding model to determine the thermodynamic parameters.

Caption: Isothermal Titration Calorimetry (ITC) workflow.

To determine the inhibitory potency (e.g., IC₅₀ or Kᵢ) of a proline analog-containing compound, standard enzyme inhibition assays are performed. These typically involve measuring the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor.

Ultimately, the therapeutic potential of these compounds must be evaluated in a cellular context. These assays can measure various endpoints, such as inhibition of cell growth, modulation of signaling pathways, or antiviral activity, depending on the therapeutic target.[22]

Future Perspectives and Conclusion

The field of constrained proline analogs continues to evolve, with new synthetic methods and a deeper understanding of their conformational effects driving innovation.[17][18] Future research will likely focus on the development of novel, more complex constrained systems, including those that are photoswitchable or responsive to other stimuli, allowing for dynamic control over peptide and protein function. The continued success of proline analogs in approved drugs ensures their place as a cornerstone of modern medicinal chemistry.[17][18]

This guide has provided a comprehensive overview of the design, synthesis, and application of constrained proline analogs. By leveraging the principles outlined herein, researchers can harness the power of conformational constraint to develop next-generation therapeutics with enhanced potency, selectivity, and stability.

References

-

Li, S., et al. (2006). Impact of cis-proline analogs on peptide conformation. PubMed. [Link]

-

Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

-

Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

-

Samanta, U., et al. (2020). Conformational landscape of substituted prolines. PubMed Central. [Link]

-

Osorio-Martinez, C., et al. (2012). Conformational Preferences of α-Substituted Proline Analogues. PubMed Central. [Link]

-

Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Semantic Scholar. [Link]

-

Pore, V. S., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

-

Pore, V. S., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

-

Nishi, Y., et al. (2005). Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. PubMed. [Link]

-

Shoulders, M. D., & Raines, R. T. (2010). Origin of the Stability Conferred upon Collagen by Fluorination. PubMed Central. [Link]

-

Nishi, Y., et al. (2005). Collagen-like triple helix formation of synthetic (Pro-Pro-Gly)10 analogues. PubMed. [Link]

-

Vinogradov, A. A., et al. (2018). Targeting Intracellular Protein-Protein Interactions with Macrocyclic Peptides. PubMed Central. [Link]

-

Singh, T., et al. (2021). Proline Methanologues: Design, Synthesis, Structural Properties, and Applications in Medicinal Chemistry. ResearchGate. [Link]

-

Pore, V. S., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. [Link]

-

Tran, D. T., et al. (2013). Properties, metabolisms, and applications of (L)-proline analogues. PubMed. [Link]

-

Sharma, A., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PubMed Central. [Link]

-

Han, G., et al. (2004). Synthesis of 310-Helix-Inducing Constrained Analogues of l-Proline. ACS Publications. [Link]

-

Hamilton, G. S., et al. (1998). Synthesis, molecular modeling and biological evaluation of aza-proline and aza-pipecolic derivatives as FKBP12 ligands and their in vivo neuroprotective effects. PubMed. [Link]

-

Vaz, E., et al. (2005). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. PubMed Central. [Link]

-

Jenkins, C. L., et al. (2003). Effect of 3-Hydroxyproline Residues on Collagen Stability. ResearchGate. [Link]

-

Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

-

Illa, O., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

-

Boettcher, C., et al. (2015). A modular toolkit to inhibit proline-rich motif–mediated protein–protein interactions. PubMed Central. [Link]

-

Mir, F. M., et al. (2019). Paired Utility of Aza-Amino Acyl Proline and Indolizidinone Amino Acid Residues for Peptide Mimicry: Conception of Prostaglandin F2α Receptor Allosteric Modulators That Delay Preterm Birth. ResearchGate. [Link]

-

Mishra, R., et al. (2019). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. ResearchGate. [Link]

-

Illa, O., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. ResearchGate. [Link]

-

Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. PubMed. [Link]

-

Mir, F. M., et al. (2019). Paired Utility of Aza-Amino Acyl Proline and Indolizidinone Amino Acid Residues for Peptide Mimicry: Conception of Prostaglandin F2α Receptor Allosteric Modulators That Delay Preterm Birth. PubMed. [Link]

-

Pan, C., & He, H. (2003). Impact of Azaproline on Peptide Conformation. PubMed. [Link]

-

Hamilton, A. D., & Pantar, A. (2006). Inhibition of protein–protein interactions using designed molecules. ResearchGate. [Link]

-

Tran, D. T., et al. (2013). Properties, metabolisms, and applications of L-proline analogues. ResearchGate. [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Impact of cis-proline analogs on peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Intracellular Protein-Protein Interactions with Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Origin of the Stability Conferred upon Collagen by Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Impact of azaproline on Peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A modular toolkit to inhibit proline-rich motif–mediated protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis, molecular modeling and biological evaluation of aza-proline and aza-pipecolic derivatives as FKBP12 ligands and their in vivo neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tert-Butyloxycarbonyl (Boc) Protecting Group in Amino Acid Chemistry

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the tert-butyloxycarbonyl (Boc) protecting group. We will delve into the core chemical principles, field-proven experimental protocols, and strategic applications that have established the Boc group as an indispensable tool in modern organic synthesis.

Introduction: The Cornerstone of Amine Protection

In the intricate world of multi-step organic synthesis, particularly in peptide chemistry and the development of complex pharmaceutical agents, the strategic masking and unmasking of reactive functional groups is paramount.[1] The tert-butyloxycarbonyl (Boc) group is a foundational acid-labile protecting group used to temporarily block the nucleophilic and basic nature of amines.[2][3] By converting the highly reactive amine into a significantly less reactive carbamate, the Boc group prevents unwanted side reactions, thereby enabling precise control over synthetic pathways.[3][4] Its stability under a wide range of non-acidic conditions and its facile removal make it a cornerstone of protecting group chemistry.[5][6]

The Chemistry of Boc Protection: Mechanism and Protocol

The introduction of the Boc group is a robust and high-yielding transformation. The process relies on the nucleophilic nature of the amino group attacking an electrophilic source of the Boc moiety.

Mechanism of Protection

The most common and efficient reagent for this purpose is di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[3][7] The reaction mechanism is a straightforward nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[8][9] This forms a tetrahedral intermediate which subsequently collapses.[7] The resulting tert-butyl carbonate is an excellent leaving group, which can decompose into the stable byproducts tert-butanol and carbon dioxide gas, driving the reaction to completion.[10] While the reaction can proceed without a base, one is often added to neutralize the generated acid and accelerate the process.[7][8]

Caption: Mechanism of N-Boc protection using Boc anhydride.

Experimental Protocol: Boc Protection of an Amino Acid

This protocol describes a standard procedure for the N-Boc protection of a generic amino acid in a solution phase.

Materials:

-

Amino Acid (1.0 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

-

Dioxane

-

Water

-

Triethylamine (Et₃N) (1.5 equivalents) or 1M Sodium Hydroxide (NaOH)

-

Ethyl Acetate (EtOAc)

-

5% aqueous Citric Acid solution

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 equiv.) in a 1:1 (v/v) mixture of dioxane and water. Add the base (e.g., triethylamine, 1.5 equiv.) to the solution and stir until the amino acid is fully dissolved.[11]

-

Addition of (Boc)₂O: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise at room temperature.[7] Causality Insight: Portion-wise addition helps to control the reaction rate and minimize potential side reactions. The reaction is often exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete.[11] Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid.

-

Workup - Quenching and Extraction:

-

Once complete, dilute the reaction mixture with water.

-

Perform an initial extraction with a nonpolar organic solvent like ethyl acetate or diethyl ether to remove the oxime byproduct if BOC-ON was used, or unreacted (Boc)₂O.[11]

-

Carefully acidify the aqueous layer to a pH of ~3 using a 5% citric acid solution. Self-Validation: The Boc-protected amino acid is less water-soluble at this acidic pH and will partition into the organic layer.

-

Immediately extract the acidified aqueous layer three times with ethyl acetate.

-

-

Washing: Combine the organic extracts and wash sequentially with water, and finally with brine. This removes residual water-soluble impurities.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude N-Boc protected amino acid.

-

Purification: The product can be further purified by recrystallization if it is a solid or by column chromatography on silica gel if it is an oil.[11]

The Chemistry of Boc Deprotection: A Controlled Release

The key strategic advantage of the Boc group is its lability under acidic conditions, allowing for its selective removal.[12]